
N-(4-isopropylphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-isopropylphenyl)propanamide, also known as IPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a white crystalline solid that is soluble in organic solvents.
Applications De Recherche Scientifique
N-(4-isopropylphenyl)propanamide has been extensively studied for its potential applications in various scientific fields. One of the significant applications of N-(4-isopropylphenyl)propanamide is as a ligand for the synthesis of metal complexes. These metal complexes have been shown to exhibit excellent catalytic activity in various organic transformations.
N-(4-isopropylphenyl)propanamide has also been studied for its potential use in the treatment of cancer. Studies have shown that N-(4-isopropylphenyl)propanamide can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, N-(4-isopropylphenyl)propanamide has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases.
Mécanisme D'action
The mechanism of action of N-(4-isopropylphenyl)propanamide is not fully understood. However, studies have shown that N-(4-isopropylphenyl)propanamide can bind to specific receptors in the body, resulting in the activation of various signaling pathways. These signaling pathways can lead to the inhibition of cell growth and induction of apoptosis.
Biochemical and Physiological Effects
N-(4-isopropylphenyl)propanamide has been shown to have biochemical and physiological effects in various studies. In vitro studies have shown that N-(4-isopropylphenyl)propanamide can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, N-(4-isopropylphenyl)propanamide has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(4-isopropylphenyl)propanamide in lab experiments is its high purity and stability. Additionally, N-(4-isopropylphenyl)propanamide is readily available and can be synthesized in large quantities. However, one limitation of using N-(4-isopropylphenyl)propanamide is its potential toxicity. Therefore, caution should be exercised when handling N-(4-isopropylphenyl)propanamide in the laboratory.
Orientations Futures
There are several future directions for the study of N-(4-isopropylphenyl)propanamide. One of the potential directions is the development of new metal complexes using N-(4-isopropylphenyl)propanamide as a ligand. These metal complexes can be used in various catalytic applications. Additionally, further studies can be conducted to investigate the potential of N-(4-isopropylphenyl)propanamide as a therapeutic agent for the treatment of cancer and inflammatory diseases.
Conclusion
In conclusion, N-(4-isopropylphenyl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of N-(4-isopropylphenyl)propanamide involves the reaction of 4-isopropylaniline with propanoyl chloride in the presence of a base. N-(4-isopropylphenyl)propanamide has been extensively studied for its potential applications in various scientific fields, including catalysis and cancer treatment. N-(4-isopropylphenyl)propanamide has been shown to have biochemical and physiological effects and has advantages and limitations for lab experiments. Finally, there are several future directions for the study of N-(4-isopropylphenyl)propanamide, including the development of new metal complexes and investigating its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N-(4-isopropylphenyl)propanamide involves the reaction of 4-isopropylaniline with propanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via an acylation mechanism, resulting in the formation of N-(4-isopropylphenyl)propanamide. The yield of the reaction can be improved by optimizing the reaction conditions such as the amount of reagents, temperature, and reaction time.
Propriétés
Formule moléculaire |
C12H17NO |
|---|---|
Poids moléculaire |
191.27 g/mol |
Nom IUPAC |
N-(4-propan-2-ylphenyl)propanamide |
InChI |
InChI=1S/C12H17NO/c1-4-12(14)13-11-7-5-10(6-8-11)9(2)3/h5-9H,4H2,1-3H3,(H,13,14) |
Clé InChI |
HSQGZADLZGLGAK-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=C(C=C1)C(C)C |
SMILES canonique |
CCC(=O)NC1=CC=C(C=C1)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




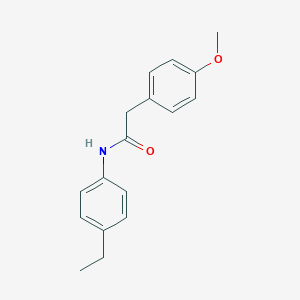


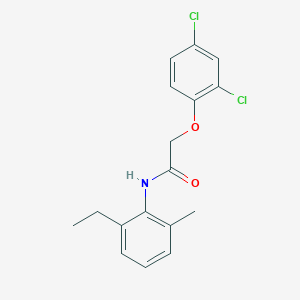
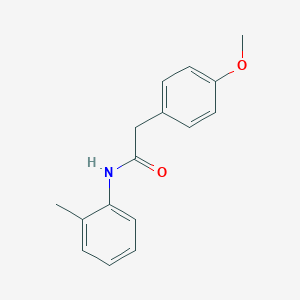
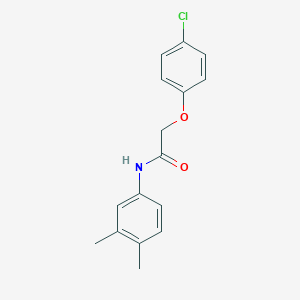
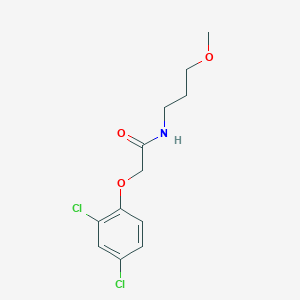
![Ethyl 3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}benzoate](/img/structure/B291827.png)
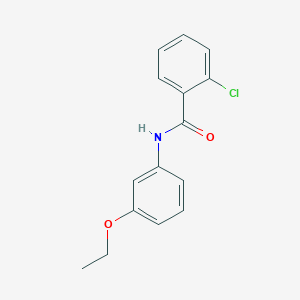
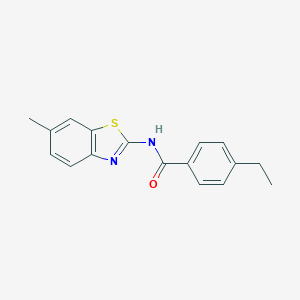
![Dimethyl 5-{[(2-naphthyloxy)acetyl]amino}isophthalate](/img/structure/B291833.png)
![2-(4-methoxyphenyl)-N-(6-{[(4-methoxyphenyl)acetyl]amino}hexyl)acetamide](/img/structure/B291835.png)
